molecular formula C18H25BFNO4 B13923180 N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B13923180
M. Wt: 349.2 g/mol
InChI Key: LXBHJTMIKRCKIO-UHFFFAOYSA-N
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Description

This compound features a tetrahydro-2H-pyran-4-carboxamide core linked to a 2-fluoro-4-boronic ester-substituted phenyl group. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a critical property for applications in medicinal chemistry and materials science . The fluorine atom enhances metabolic stability and bioavailability, while the tetrahydro-2H-pyran ring contributes to conformational rigidity and solubility .

Properties

Molecular Formula

C18H25BFNO4

Molecular Weight

349.2 g/mol

IUPAC Name

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxane-4-carboxamide

InChI

InChI=1S/C18H25BFNO4/c1-17(2)18(3,4)25-19(24-17)13-5-6-15(14(20)11-13)21-16(22)12-7-9-23-10-8-12/h5-6,11-12H,7-10H2,1-4H3,(H,21,22)

InChI Key

LXBHJTMIKRCKIO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3CCOCC3)F

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide typically involves a two-step substitution reaction. The reaction conditions include the use of specific reagents and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s affinity for carbon, leading to high biological activity and stability. The boronic acid pinacol ester group allows it to participate in various chemical reactions, contributing to its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

a) Tetrahydro-2H-pyran Derivatives with Cyano Groups
  • Bromophenyl substituent vs. fluorophenyl-boronate in the target compound. Lower molecular weight (465.09 g/mol vs. target compound’s ~375–400 g/mol range estimated from analogs). Impact: Reduced stability in aqueous environments due to cyano group sensitivity to hydrolysis .
b) Fluorophenyl-Boronate vs. Trifluoromethyl/Cyano Substitutions
  • EP 4374877 Derivatives (–8):
    Examples include compounds with trifluoromethyl, morpholine, or pyrimidine substituents.
    Key Differences:
    • Trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism compared to the boronate ester .
    • Morpholine/pyrimidine moieties introduce hydrogen-bonding sites, improving target binding affinity in kinase inhibitors .

      Impact: The target compound’s boronate enables cross-coupling but may reduce metabolic stability compared to trifluoromethyl analogs.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Key Functional Groups Solubility (LogP) Stability in Cross-Coupling
Target Compound ~375–400* Fluorophenyl-boronate, carboxamide ~2.5 (estimated) High (boronate stability)
9e () 465.09 Cyano, bromophenyl ~3.0 Low (sensitive to hydrolysis)
EP 4374877 Example 68 () ~600–650 Trifluoromethyl, pyridazine ~3.8 Moderate (halogen-dependent)
Atorvastatin d-Lactone () 558.59 Fluorophenyl, pyrrole-carboxamide ~4.2 N/A (pharmacological use)

*Estimated based on analogs in –10.

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